molecular formula C20H20ClNO4 B4164520 1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione

1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione

Cat. No.: B4164520
M. Wt: 373.8 g/mol
InChI Key: XJBOLROWUDFSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidinedione core, a benzyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-benzyl-4-chlorophenol with an appropriate alkylating agent to introduce the propoxy group. This intermediate is then reacted with a pyrrolidinedione derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-4-chlorophenol
  • 1-(2-benzyl-4-chlorophenoxy)-2-propanone
  • 1-(2-benzyl-4-chlorophenoxy)-3-butanone

Uniqueness

1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(2-benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c21-17-7-8-18(16(14-17)13-15-5-2-1-3-6-15)25-11-4-12-26-22-19(23)9-10-20(22)24/h1-3,5-8,14H,4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBOLROWUDFSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.